molecular formula C5H7F2N3 B1417217 [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine CAS No. 1094415-91-4

[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine

Cat. No.: B1417217
CAS No.: 1094415-91-4
M. Wt: 147.13 g/mol
InChI Key: RAGHSYAOFYWRGW-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine: is a chemical compound with the molecular formula C5H7F2N3 It is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further connected to a methanamine group

Scientific Research Applications

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine has several applications in scientific research:

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future research may focus on developing more efficient and selective methods for the synthesis of difluoromethylated compounds . Additionally, the application of these compounds in medicinal chemistry and other fields is a promising area of future research .

Mechanism of Action

Mode of Action

It’s known that difluoromethylation processes can involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.

Biochemical Pathways

Difluoromethylation processes can have significant impacts on the physicochemical and biological properties of molecules . Therefore, it’s plausible that this compound could affect various biochemical pathways, depending on its specific targets.

Pharmacokinetics

The compound’s molecular weight (14713 Da ) suggests that it might have good bioavailability, as compounds with molecular weights below 500 Da generally have better absorption and distribution profiles.

Result of Action

The introduction of one or more fluorine atoms into molecules can significantly impact their physicochemical and biological properties . Therefore, the compound’s action could potentially result in altered cellular functions, depending on its specific targets.

Biochemical Analysis

Biochemical Properties

[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including oxidoreductases and transferases, influencing their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, this compound has been observed to interact with specific proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in gene expression. This activation can result in enhanced cell proliferation, differentiation, or apoptosis, depending on the cellular context . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, either inhibiting or enhancing their catalytic activities. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, this compound has been shown to affect the glycolytic pathway by altering the activity of glycolytic enzymes, resulting in changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. For instance, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, directing its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell is essential for its role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of imidazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar difluoromethylation techniques but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like are commonly used.

    Reduction: is a typical reducing agent.

    Substitution: and are often employed in substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides , methyl-substituted imidazoles , and various nucleophile-substituted imidazoles depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • [1-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine
  • [1-(Chloromethyl)-1H-imidazol-2-yl]methanamine
  • [1-(Bromomethyl)-1H-imidazol-2-yl]methanamine

Uniqueness

Compared to its analogs, [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)10-2-1-9-4(10)3-8/h1-2,5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHSYAOFYWRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094415-91-4
Record name [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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